molecular formula C18H17F2NOS B1327185 3,5-Difluoro-3'-thiomorpholinomethylbenzophenone CAS No. 898787-99-0

3,5-Difluoro-3'-thiomorpholinomethylbenzophenone

Cat. No. B1327185
M. Wt: 333.4 g/mol
InChI Key: IGYFJRHAKYXQNI-UHFFFAOYSA-N
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Description

The compound of interest, 3,5-Difluoro-3'-thiomorpholinomethylbenzophenone, is a fluorinated organic molecule that is structurally characterized by the presence of a benzophenone backbone with additional difluoro and thiomorpholinomethyl substituents. This structure suggests potential applications in various fields, including materials science and pharmaceuticals, due to the unique properties imparted by the fluorine atoms and the thiomorpholine moiety.

Synthesis Analysis

The synthesis of related difluorinated benzophenone derivatives has been reported in the literature. For instance, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was achieved starting from 3,5-difluoropropiophenone, involving steps such as bromination, amination, cyclization, and acidification, with a total yield of 77.3% . Similarly, another study reported the synthesis of 3,5-difluoropropiophenone, which was then used to create m-difluorine morpholinol hydrochloride derivatives through a series of similar reactions . These methods highlight the importance of halogenation and nucleophilic substitution reactions in the synthesis of difluorinated benzophenone compounds.

Molecular Structure Analysis

The molecular structure of difluorinated benzophenone derivatives is typically confirmed using spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of the synthesized 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was verified using IR and H~1-NMR spectra . These techniques are crucial for determining the presence of functional groups and the overall molecular architecture of the compound.

Chemical Reactions Analysis

The reactivity of difluorinated benzophenone derivatives can be influenced by the presence of fluorine atoms, which are known to activate the aromatic ring towards nucleophilic aromatic substitution reactions. For instance, the lithium salt of 2,6-difluoro-2'-sulfobenzophenone was synthesized using organolithium chemistry, demonstrating the potential for creating functional monomers for polymerization . Additionally, the interaction of perfluoro-2,3-dihydrobenzo[b]thiophene with nucleophilic and oxidizing agents has been studied, leading to the synthesis of various substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of difluorinated benzophenone derivatives are influenced by the electron-withdrawing nature of the fluorine atoms and the steric and electronic effects of the substituents. These properties can affect the compound's solubility, melting point, and reactivity. For example, the lithium salt of 2,6-difluoro-2'-sulfobenzophenone crystallized out of solution, indicating a specific solubility behavior . The presence of the thiomorpholine group in the target compound could also impart unique chemical and physical properties, potentially affecting its pharmacological profile, as seen in the antidepressant activities of related compounds .

Scientific Research Applications

Antidepressive Activity Research

3,5-Difluoro-3'-thiomorpholinomethylbenzophenone has been synthesized and studied for its potential antidepressant activities. In a study, its derivatives exhibited potent antidepressant effects when tested using the forced swim mice model, a standard method in antidepressant pharmacology (You-li, 2014).

Material Science and OLED Research

In material science, particularly in the domain of organic light-emitting diodes (OLEDs), derivatives of 3,5-Difluoro-3'-thiomorpholinomethylbenzophenone have been investigated. A study explored donor-substituted 1,3,5-triazines, which include derivatives of this compound, as host materials for blue phosphorescent OLEDs. This research highlighted the compound's potential in enhancing OLED performance due to its high glass-transition temperatures and triplet energies (Rothmann et al., 2010).

Photophysical Behavior Study

The photophysical behavior of 3,5-Difluoro-3'-thiomorpholinomethylbenzophenone derivatives has been characterized in various solvent environments. This study is crucial for understanding how these compounds interact with light, which has implications in fields like imaging and sensor technologies (Santra et al., 2019).

Photoluminescence and Electroluminescence in Iridium Complexes

Research has also been conducted on the photoluminescence and electroluminescence properties of iridium(iii) complexes involving derivatives of 3,5-Difluoro-3'-thiomorpholinomethylbenzophenone. These studies are significant for advancing OLED technology and other applications that rely on light-emitting materials (Jing et al., 2017).

Fluorogenic Molecule Research

This compound's derivatives have been explored as fluorogenic molecules in conjunction with RNA aptamers for RNA imaging. This application is particularly relevant in biological and medical research for visualizing RNA molecules (Baruah et al., 2005).

Polymer Synthesis and Characterization

Additionally, studies have been conducted on the synthesis and characterization of polymers derived from this compound. These polymers have diverse architectures and potential applications in material science (Peloquin et al., 2019).

properties

IUPAC Name

(3,5-difluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYFJRHAKYXQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643395
Record name (3,5-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-3'-thiomorpholinomethylbenzophenone

CAS RN

898787-99-0
Record name (3,5-Difluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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